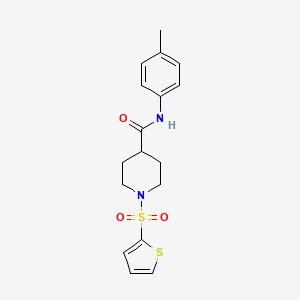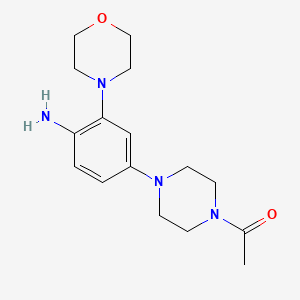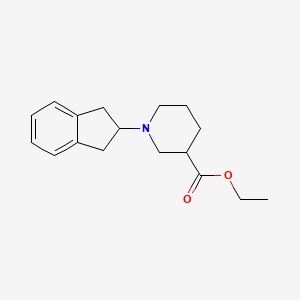
4-chlorophenyl (3-bromopropanoyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorophenyl (3-bromopropanoyl)carbamate, also known as CBPC, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CBPC is a carbamate derivative that has been studied for its ability to inhibit enzymes and modulate biological processes. In
Mecanismo De Acción
4-chlorophenyl (3-bromopropanoyl)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-chlorophenyl (3-bromopropanoyl)carbamate has been shown to have effects on the nervous system, specifically in the modulation of acetylcholine levels. It has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chlorophenyl (3-bromopropanoyl)carbamate has advantages for lab experiments due to its ability to inhibit acetylcholinesterase and modulate biological processes. However, its low yield in synthesis and potential toxicity may limit its use in certain experiments.
Direcciones Futuras
Future research on 4-chlorophenyl (3-bromopropanoyl)carbamate could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. It could also explore its anti-inflammatory properties and potential use in the treatment of inflammatory disorders. Additionally, research could be conducted on improving the yield of 4-chlorophenyl (3-bromopropanoyl)carbamate synthesis and reducing its potential toxicity.
Métodos De Síntesis
The synthesis of 4-chlorophenyl (3-bromopropanoyl)carbamate involves the reaction of 4-chlorophenol with 3-bromopropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with phosgene and a secondary amine, such as diethylamine, to form the carbamate derivative 4-chlorophenyl (3-bromopropanoyl)carbamate. The yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
4-chlorophenyl (3-bromopropanoyl)carbamate has been studied for its potential applications in scientific research. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have implications for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(4-chlorophenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-6-5-9(14)13-10(15)16-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAIPTHIQSYMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC(=O)CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl) N-(3-bromopropanoyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![4-propyl-9-(2-thienyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5110237.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5110246.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)

